N-Methyldiacetamide

Description

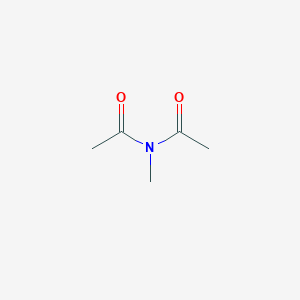

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-acetyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)6(3)5(2)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQFZPCFVNOXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061492 | |

| Record name | Acetamide, N-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-68-4 | |

| Record name | N-Methyldiacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldiacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-acetyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLDIACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767UT09B3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Methyldiacetamide

Optimized Synthetic Pathways and Reaction Mechanisms

The synthesis of N-Methyldiacetamide can be achieved through various routes, with ongoing efforts to refine classical methods and discover new, more effective catalytic systems.

Classical Synthesis Approaches and their Modern Refinements

Historically, the synthesis of amides has involved methods such as the reaction of an amine with an acid chloride or anhydride. A common route to N-substituted amides involves the reaction of a primary or secondary amine with a carboxylic acid, often requiring high temperatures or dehydrating agents to drive the reaction to completion. For N-methyl amides specifically, early methods included the reaction of acetamide (B32628) with methylamine (B109427) hydrochloride under eutectic conditions, yielding up to 75%. google.com Another classical approach involves the direct reaction of acetic acid with methylamine. google.comgoogle.com This method, while straightforward, can require high temperatures (70-80°C) and reaction times of around 2 hours to achieve amination. google.comgoogle.com A challenge with this method is the presence of unreacted acetic acid in the product mixture, which necessitates a neutralization step, often with an alkali like potassium hydroxide, before distillation. This can lead to the formation of acetate (B1210297) salts that can complicate the purification process. google.com

Modern refinements to these classical approaches aim to improve yield, reduce reaction times, and simplify purification. One patented method describes a process involving the amination of acetic acid with monomethylamine at 70-80°C for 2 hours, followed by distillation to remove water and unreacted acid before fractionating the final product. google.com This process is presented as being suitable for industrial-scale production and aims to reduce equipment corrosion. google.comgoogle.com

Novel Catalytic Methods for this compound Production

The development of catalytic methods for amide synthesis is a significant area of research, driven by the desire to avoid the poor atom economy associated with stoichiometric coupling reagents. nih.gov While catalytic approaches for general amide bond formation have been investigated, their application to the synthesis of N-methyl amides has been less common, partly due to the volatile nature of methylamine. nih.gov

Recent research has shown the potential of cooperative catalysis, for instance using a DABCO/Fe3O4 system, for the atom-economic preparation of N-methyl amides from carboxylic acids. nih.gov Although not specific to this compound, this highlights a promising direction. Other catalytic systems explored for related transformations include the use of copper catalysts. For example, a Cu(II) catalyst with carboxylate group ligands has been shown to be highly effective in the synthesis of N,N′-Methylenebisacrylamide, achieving a 95% yield. nih.gov Such catalysts could potentially be adapted for the synthesis of this compound. Furthermore, cobalt-on-charcoal has been used for the one-pot synthesis of N-phenyl alkyl amides from an alkene and aniline (B41778) under a carbon monoxide atmosphere, demonstrating the potential of transition metal catalysis in amide formation. warf.org

Stereoselective and Regioselective Synthesis Strategies

While this compound itself is not chiral and thus stereoselective synthesis is not directly applicable to its formation, the principles of regioselectivity are relevant. Regioselectivity, the control of which position on a molecule reacts, is crucial in many organic syntheses. For instance, the regioselective synthesis of N-containing polycyclic compounds has been achieved through radical annulation cyclization of 1,7-dienes with aldehydes. rsc.org This demonstrates the ability to control reaction outcomes to produce specific isomers.

In the context of this compound synthesis, regioselectivity would be a key consideration if starting from a more complex precursor with multiple potential reaction sites. For example, in the synthesis of gemcitabine-5'-O-lipoate, a regioselective coupling of gemcitabine (B846) and α-lipoic acid was achieved both chemically and enzymatically, highlighting the importance of controlling the reaction site. nih.gov Similarly, phase-transfer catalysis has been used for the regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidines. researchgate.net While direct examples for this compound are not prevalent in the literature, these analogous systems underscore the importance of regiocontrol in achieving desired product structures.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The focus is on developing processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Reduced-Solvent Synthesis

One of the key principles of green chemistry is the reduction or elimination of organic solvents, which are often volatile, flammable, and toxic. Research into solvent-free reaction conditions is an active area. For example, a solvent-free protocol has been developed for the synthesis of N,N′-alkylidene bisamides using a solid-acid catalyst. pnu.ac.ir This reaction proceeds by heating the reactants together without any solvent. pnu.ac.ir Another example is the use of Fe3O4@SiO2-PEG/en magnetic nanoparticles as a catalyst for the synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions at 90°C. orgchemres.org These examples demonstrate the feasibility of conducting complex organic reactions without the need for traditional solvents. While not yet reported specifically for this compound, these approaches offer a promising avenue for future research. Using water as a solvent is another green alternative, as demonstrated in the regioselective multi-component "on-water" reaction for the synthesis of benzo[c]pyrazolo alliedacademies.orglibretexts.orgnaphthyridine derivatives. nih.gov

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgwikipedia.org A process with high atom economy generates minimal waste, making it more sustainable and cost-effective. libretexts.orgwikipedia.orgucla.edu The ideal atom economy is 100%, where all reactant atoms are found in the product. wikipedia.org

The direct amidation of a carboxylic acid with an amine to form an amide and water is an example of a reaction with high atom economy. In contrast, many classical synthetic methods, such as those using stoichiometric coupling reagents, suffer from poor atom economy due to the generation of significant amounts of byproducts. nih.gov The development of catalytic methods is a key strategy for improving atom economy. nih.gov

Waste minimization is a broader concept that encompasses not only atom economy but also other strategies to reduce the environmental impact of chemical processes. alliedacademies.orgepa.govnumberanalytics.comsolubilityofthings.comnc.gov This includes:

Source Reduction: Modifying processes to generate less waste in the first place, for example, by improving process efficiency or using less toxic starting materials. numberanalytics.comnc.gov

Recycling and Reuse: Recovering and reusing materials such as solvents and catalysts. alliedacademies.orgnumberanalytics.comnc.gov

Process Intensification: Using techniques like continuous flow processes to improve efficiency and reduce waste. alliedacademies.org

By applying these principles, the synthesis of this compound can be made more sustainable. For example, developing a catalytic, solvent-free process would significantly improve its green credentials by maximizing atom economy and minimizing waste.

Flow Chemistry and Continuous Processing in this compound Production

The transition from traditional batch manufacturing to continuous flow processing represents a significant advancement in chemical synthesis, offering numerous advantages in terms of efficiency, safety, and product quality. While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry are broadly applicable to its production. The synthesis of amides, in general, is a well-explored area in flow chemistry, providing a strong basis for developing a continuous process for this compound. researchgate.netnih.gov

Flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs. chemtrix.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often challenging to achieve in large-scale batch reactors. njbio.com For the synthesis of this compound, which is likely to be an exothermic process, the high surface-area-to-volume ratio of flow reactors allows for highly efficient heat transfer. sailife.comtami-imi.com This rapid heat dissipation minimizes the formation of hot spots, reducing the risk of side reactions and thermal degradation of the product, thereby leading to cleaner products and higher yields. chemtrix.comeuropa.eu

Furthermore, continuous processing enhances operational safety, a critical consideration in chemical manufacturing. The small internal volume of flow reactors means that only a minimal amount of material is reacting at any given moment, significantly reducing the risks associated with handling potentially hazardous reagents or runaway reactions. njbio.comscielo.br By operating under pressurized conditions, flow reactors can also enable the use of solvents at temperatures above their atmospheric boiling points, which can accelerate reaction rates and improve process efficiency. njbio.comsailife.com

The implementation of a continuous flow process for this compound production would also facilitate easier scale-up. Instead of redesigning large and complex batch reactors, scaling up in flow chemistry can often be achieved by either running the system for a longer duration or by "numbering-up," which involves operating multiple flow reactors in parallel. chemtrix.comtami-imi.com This modular approach offers greater flexibility and can reduce the time and cost associated with process development and implementation.

Data tables

The following tables provide a comparative overview of hypothetical process parameters and outcomes for the synthesis of this compound in a traditional batch reactor versus a continuous flow system, based on general principles of amide synthesis.

Table 1: Comparison of Reaction Parameters for this compound Synthesis

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hot spots | High surface-area-to-volume ratio allows for rapid heat exchange. sailife.com | Improved temperature control, reduced byproducts. europa.eu |

| Mixing | Dependent on stirrer speed and vessel geometry | Efficient and rapid mixing in microchannels or static mixers. chemtrix.com | Enhanced reaction rates and product consistency. |

| Reaction Time | Typically several hours | Seconds to minutes. eurekaselect.com | Increased throughput and productivity. |

| Operating Temperature | Limited by solvent boiling point at atmospheric pressure | Can be elevated significantly above solvent boiling point due to pressurization. njbio.com | Faster reaction kinetics. |

| Safety | Large volumes of reactants and products present a higher risk | Small reactor hold-up volume minimizes risk. scielo.br | Inherently safer process. |

Table 2: Projected Research Findings on Yield and Purity

| Metric | Batch Processing (Typical) | Flow Chemistry (Projected) | Key Driver for Improvement |

|---|---|---|---|

| Yield | 75-85% | >95% | Precise stoichiometric control and reduced side reactions. |

| Purity | Requires extensive downstream purification | Higher purity directly from the reactor, simplifying purification. chemtrix.com | Minimized byproduct formation due to superior process control. |

| Space-Time Yield (STY) | Lower | Significantly higher. nih.gov | Continuous operation and shorter reaction times. |

Detailed research findings

While specific studies on the continuous flow synthesis of this compound are not prominent, research in the broader field of amide synthesis using flow chemistry provides valuable insights. For instance, studies on the continuous flow synthesis of other amides have demonstrated the ability to achieve high yields in remarkably short reaction times. eurekaselect.com The use of packed-bed reactors with solid-supported catalysts or reagents is another area of interest that could be applied to this compound production, potentially simplifying product purification and catalyst recycling. acs.org The integration of in-line analytical techniques, such as FTIR or NMR spectroscopy, with flow reactors allows for real-time monitoring and optimization of reaction conditions, leading to more robust and efficient processes. The principles of process intensification, which are central to flow chemistry, aim to create smaller, cleaner, and more energy-efficient technologies. ccdcindia.com Applying these principles to the synthesis of this compound would likely result in a more sustainable and economically viable manufacturing process compared to traditional batch methods. acs.org

Molecular Structure and Conformational Analysis of N Methyldiacetamide

High-Resolution Spectroscopic Investigations

High-resolution spectroscopy provides unparalleled insight into the gas-phase structure and dynamics of molecules, free from intermolecular interactions. Techniques such as microwave, infrared, and nuclear magnetic resonance spectroscopy serve as complementary probes of molecular geometry, vibrational modes, and the electronic environment of nuclei.

Molecular Beam Fourier Transform Microwave (MB-FTMW) spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase, from which a detailed molecular structure can be derived. nist.gov The sample is introduced into a vacuum chamber in a supersonic jet, cooling the molecules to just a few Kelvin. nist.gov This process isolates individual molecules and populates only the lowest rotational and vibrational energy levels, leading to highly resolved spectra.

A comprehensive search of the scientific literature indicates that specific studies on N-Methyldiacetamide using MB-FTMW spectroscopy have not been published. Therefore, experimental data on its rotational transitions, internal rotation dynamics, and nuclear quadrupole hyperfine structure are not available. However, the principles of the technique and the type of information that would be obtained from such a study are well-established from research on related amide molecules. scispace.com

An MB-FTMW experiment on this compound would measure the frequencies of transitions between rotational energy levels. Analysis of these transition frequencies would yield highly precise rotational constants (A, B, and C), which are inversely related to the molecule's principal moments of inertia. nist.gov These constants are fundamental to determining the equilibrium geometry of the most stable conformer(s) present in the supersonic jet. Centrifugal distortion constants could also be determined, providing information about the rigidity of the molecular framework.

This compound has three methyl groups: one N-methyl group and two C-methyl groups (acetyl). The rotation of these methyl groups around the C-N or C-C single bonds is a form of large-amplitude motion. nih.gov This internal rotation is hindered by a potential energy barrier, the height of which is sensitive to the local steric and electronic environment. scispace.comnih.gov

In an FTMW spectrum, this internal rotation would cause fine splittings in the observed rotational transitions. nih.gov For molecules with low barriers to internal rotation, these splittings can be on the order of gigahertz. scispace.com By analyzing the pattern and magnitude of these splittings, it is possible to determine the barrier height (V₃) for each methyl rotor. scispace.comnih.gov Such data would provide critical insights into the conformational preferences and non-bonded interactions within the this compound molecule. Studies on related molecules like N-ethylacetamide have determined the V₃ potential of the acetyl methyl group to be approximately 73 cm⁻¹. scispace.com

The nitrogen atom in this compound has a nucleus (¹⁴N) with a nuclear spin (I = 1) and a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. nationalmaglab.orgnih.gov This moment interacts with the electric field gradient at the nucleus, which is created by the surrounding electron distribution. nih.gov This interaction, known as nuclear quadrupole coupling, causes a further splitting of the rotational energy levels, known as hyperfine splitting. scispace.comnih.gov

Analysis of this hyperfine structure in the microwave spectrum allows for the determination of the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc). nationalmaglab.org These constants provide a sensitive probe of the electronic environment around the nitrogen nucleus, offering valuable information about the nature of the C-N bonds and the degree of delocalization of the nitrogen lone pair electrons.

Infrared (IR) and Near-Infrared (NIR) spectroscopy are analytical techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net When a molecule absorbs infrared radiation, specific bonds and functional groups are excited to higher vibrational energy levels, resulting in an absorption spectrum that is characteristic of the molecule's structure. researchgate.net

The gas-phase IR spectrum of this compound shows several characteristic absorption bands. nist.gov A detailed assignment of all 3n-6 fundamental vibrational modes (48 for C₅H₉NO₂) would require complex theoretical calculations. However, the primary absorption bands can be assigned to the stretching and bending vibrations of its constituent functional groups. researchgate.net

As a tertiary amide, this compound lacks an N-H bond, which has two important consequences for its vibrational spectra. First, it does not exhibit the characteristic N-H stretching and bending bands (Amide A, B, and Amide II) seen in primary and secondary amides. Second, it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor through the lone pairs on its two carbonyl oxygen atoms.

Near-infrared (NIR) spectroscopy measures overtones and combination bands of the fundamental vibrations, which occur at higher frequencies (shorter wavelengths) than the fundamental bands. researchgate.netyoutube.com Bands in the NIR region, particularly those involving C-H, N-H, and O-H groups, are generally broader and weaker than mid-IR bands. youtube.com While no specific NIR studies on this compound are available, this technique could potentially be used to investigate C-H vibrational overtones.

| Wavenumber (cm⁻¹) | Tentative Assignment | Vibrational Mode |

|---|---|---|

| ~2950-3000 | C-H Stretch | Stretching of methyl group C-H bonds |

| ~1720 | C=O Stretch (Amide I) | Symmetric and asymmetric stretching of the two carbonyl bonds |

| ~1440 | C-H Bend | Asymmetric bending of methyl group C-H bonds |

| ~1370 | C-H Bend | Symmetric bending (umbrella mode) of methyl group C-H bonds |

| ~1250 | C-N Stretch | Stretching of the C-N bonds |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. slideshare.netresearchgate.net It provides information about the chemical environment, connectivity, and dynamics of atoms by probing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. weebly.com

While no specific experimental NMR spectra for this compound have been published, its structure allows for a clear prediction of the expected signals. The molecule possesses three distinct groups of protons and four distinct carbon environments, which would give rise to a corresponding number of signals in the ¹H and ¹³C NMR spectra, respectively.

The ¹H NMR spectrum is expected to show three singlet signals, as there are no adjacent protons to cause spin-spin splitting. The integration of these signals would correspond to the number of protons in each group (3H, 3H, and 3H). The ¹³C NMR spectrum is predicted to show four signals: two for the methyl carbons, one for the carbonyl carbons, and one for the quaternary nitrogen, although the latter is often not observed or is very weak.

A key dynamic feature of amides that can be studied by NMR is the restricted rotation around the C-N bond due to its partial double-bond character. scispace.com For this compound, rotation around the two N-C(O) bonds could potentially be slow on the NMR timescale at lower temperatures. If the two acetyl groups become magnetically inequivalent due to this slow rotation, the signals for the acetyl methyl protons and carbons could broaden and potentially split into two separate signals at very low temperatures.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | N-CH₃ (N-methyl) | ~2.8 - 3.2 | Singlet |

| ¹H | (C=O)-CH₃ (Acetyl methyls) | ~2.1 - 2.5 | Singlet |

| ¹³C | N-CH₃ (N-methyl) | ~30 - 40 | Quartet (in coupled spectrum) |

| ¹³C | (C=O)-CH₃ (Acetyl methyls) | ~20 - 30 | Quartet (in coupled spectrum) |

| ¹³C | C=O (Carbonyls) | ~170 - 175 | Singlet (in coupled spectrum) |

Molecular Beam Fourier Transform Microwave Spectroscopy Studies

Quantum Chemical and Computational Studies

Detailed research pertaining to the quantum chemical and computational studies of this compound is not available in the reviewed scientific literature. The following subsections, which were intended to be populated with specific findings, remain unaddressed due to the absence of dedicated research on this specific molecule.

Conformational Preferences and Potential Energy Surfaces

No studies detailing the conformational preferences or the potential energy surfaces of this compound were identified.

Ab Initio Calculations (e.g., MP2, DFT) for Structural Parameters and Spectral Assignments

Specific ab initio calculations, such as Møller–Plesset perturbation theory (MP2) or Density Functional Theory (DFT), focused on determining the structural parameters and aiding in the spectral assignments for this compound are not present in the available literature.

Molecular Dynamics Simulations and Force Field Development

There is no information available regarding molecular dynamics simulations or the development of specific force fields for this compound.

Dipole Moment Calculations and Anharmonicity Analysis

Research on the calculation of the dipole moment or anharmonicity analysis for this compound could not be located.

Chemical Reactivity and Reaction Mechanisms of N Methyldiacetamide

Reactivity in Organic Transformations

N-Methyldiacetamide's reactivity profile makes it a versatile compound in organic chemistry. Its behavior is characterized by the interplay of its two carbonyl groups and the N-methyl substituent, which influence its role in various reactions.

N-Acylation Reactions and Related Amide Chemistry

This compound can participate in N-acylation reactions, a fundamental class of reactions in organic synthesis. As an imide, it can act as an acylating agent. For instance, it has been used as an acylating agent to improve the heat stability of polyoxymethylene by reacting with the terminal hydroxyl groups. google.com This reactivity is attributed to the electrophilic nature of the carbonyl carbons, which are susceptible to nucleophilic attack.

The compound is also relevant in the context of amide metathesis, a reaction involving the exchange of acyl groups between two different secondary amides. googleapis.com this compound can serve as an imide initiator in such catalytic reactions. googleapis.com The presence of two acyl groups on the nitrogen atom makes the N-acyl bonds susceptible to cleavage and formation, driving the interconversion of carboxamides. googleapis.com

Role as a Reagent or Solvent in Organic Synthesis

Beyond its role in acylation, this compound is employed as a reagent and a solvent in various organic syntheses. cymitquimica.com It is recognized as a useful intermediate in the production of pharmaceuticals and agrochemicals. solubilityofthings.com For example, it is a precursor in the synthesis of N-Methyl-N-[1-(trimethylsiloxy)vinyl]acetamid. lookchem.com

As a solvent, its polar nature, stemming from the amide functional groups, allows it to dissolve a range of organic compounds. cymitquimica.comsolubilityofthings.com This property is beneficial in creating a suitable reaction medium for various chemical transformations. solubilityofthings.com Its high boiling point and miscibility with water and other organic solvents further enhance its utility as a solvent. cymitquimica.comechemi.com

However, in some catalytic reductions, such as the triphenylborane-catalyzed reduction of tertiary amides to amines, this compound has been found to be inert under the reaction conditions that successfully reduce other amides. sci-hub.se

Hydrolysis Pathways and Stability under Varying Conditions

The stability of this compound is influenced by the surrounding conditions, particularly the presence of acids or bases. Generally, amides are known to undergo hydrolysis, and this compound is no exception. While resistant to bases, the acyl-N bond in related N,N-disubstituted amides can be hydrolyzed in the presence of acids. wikipedia.org

Studies on the hydrolysis of N-acyl amino acid amides have shown that the stability of a remote amide bond can be surprisingly low under mild acidic conditions, such as in mixtures of trifluoroacetic acid and water at room temperature. iu.edu The rate of this hydrolysis is influenced by the nature of the acyl group. iu.edu While specific kinetic data for this compound hydrolysis is not detailed in the provided search results, the general principles of amide hydrolysis suggest that it would be susceptible to acid-catalyzed cleavage. Computational studies on amide hydrolysis have indicated that the process can be complex, with different pathways dominating under neutral versus acidic or basic conditions. science.govacs.org

Interactions with Protic and Aprotic Solvents

The interactions of this compound with solvents are crucial for understanding its behavior in solution, affecting its conformation and reactivity. These interactions are primarily governed by hydrogen bonding and other intermolecular forces.

Hydrogen Bonding Interactions with Phenols and Other Proton Donors

This compound acts as a hydrogen bond acceptor through its two carbonyl oxygen atoms. researchgate.netresearchgate.net Extensive research has been conducted on the hydrogen bond complexes formed between this compound and various proton donors, particularly phenols. lookchem.comresearchgate.netresearchgate.netacs.orgacs.org Infrared (IR) spectroscopy studies have been instrumental in characterizing these interactions. lookchem.comresearchgate.netresearchgate.net

When this compound forms complexes with phenol (B47542) derivatives, changes are observed in the vibrational frequencies of both the O-H group of the phenol and the C=O groups of the this compound. researchgate.net The formation of these hydrogen bonds leads to a decrease in the proton acceptor ability of this compound compared to monocarbonyl bases. researchgate.netresearchgate.net The strength of these hydrogen bonds is influenced by the acidity of the phenol. researchgate.net

The following table summarizes the equilibrium constants (K) and enthalpies of complex formation (ΔH) for 1:1 hydrogen-bonded complexes between this compound (NMD) and various phenol derivatives in carbon tetrachloride solution, as determined by mid- and near-IR spectroscopy.

| Proton Donor | pKa | K (l/mol) at 298 K | -ΔH (kJ/mol) |

| Phenol | 9.95 | 135 | 22.5 |

| p-Cresol | 10.20 | 110 | 21.5 |

| p-Chlorophenol | 9.38 | 280 | 25.0 |

| p-Nitrophenol | 7.15 | 2200 | 32.0 |

Data sourced from studies on hydrogen bond complexes. researchgate.net

Solvation Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the molecular conformation and, consequently, the reactivity of this compound. The dipole moment of this compound has been observed to vary only slightly in different solvents like dioxane, benzene, and heptane, suggesting a relatively stable cis-trans conformation. researchgate.net

In polar solvents, the dipolar resonance structure of the amide group is expected to be more significant, which can affect the geometry and vibrational spectra of the molecule. researchgate.net The ability of this compound to dissolve in polar solvents like water and alcohols is attributed to its capacity to form hydrogen bonds. cymitquimica.comsolubilityofthings.com This solubility is crucial for its application in various chemical reactions and formulations. cymitquimica.comsolubilityofthings.com

The interaction with solvents can also impact reaction rates. For instance, the rate of reactions involving this compound can be influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent. researchgate.net These solvation effects can stabilize the transition state of a reaction, thereby affecting its kinetics. researchgate.net

Advanced Applications of N Methyldiacetamide in Chemical Systems

N-Methyldiacetamide in Coordination Chemistry

This compound functions as a ligand, primarily through the oxygen atoms of its two carbonyl groups, which can donate lone pairs of electrons to a metal center. researchgate.netvedantu.com The molecule's significant dipole moment, which varies only slightly in different solvents like dioxane, benzene, and heptane, is indicative of a stable cis-trans conformation, a key property for predictable coordination behavior. researchgate.netresearchgate.net

Research has demonstrated the ability of this compound to form hydrogen-bonded complexes with proton donors such as phenol (B47542) derivatives. researchgate.netacs.orgacs.org In these interactions, this compound acts as the proton acceptor. researchgate.net Infrared spectroscopy studies of these complexes reveal that complex formation leads to a decoupling of the carbonyl group's vibrational frequency, a characteristic sign of ligand-acceptor interaction. researchgate.net The proton acceptor capability of this compound is noted to be somewhat lower than that of monocarbonyl bases. researchgate.net

While specific studies on its complexes with a wide range of metal ions are specialized, the principles of its coordination can be inferred from the behavior of similar amide-based ligands. The interaction of amide ligands with lanthanide ions, for instance, is a field of significant interest. osti.govfarmaciajournal.com Lanthanide ions are "hard" acids, preferentially forming stable complexes with ligands containing oxygen donor atoms, such as the carbonyl groups in this compound. farmaciajournal.commdpi.com The coordination of ligands to a lanthanide ion is governed by factors including the ligand's structure, the nature of its donor atoms, and the resulting geometry of the coordination sphere. mdpi.comnih.gov The conversion of a primary amine bonded to a metal like Pt(II) into a methylamide bridge upon coordination with a second metal ion illustrates how amide nitrogen atoms can also participate in complex formation, sometimes inducing chirality. nih.gov

Table 1: Research Findings on this compound Ligand Properties

| Property Investigated | Method Used | Finding | Reference(s) |

| Dipole Moment & Conformation | Dipole moment measurement in various solvents | Possesses a stable cis-trans conformation with a dipole moment that varies only slightly between dioxane, benzene, and heptane. | researchgate.net, researchgate.net |

| Complex Formation | Mid- and near-IR spectroscopy | Forms hydrogen-bonded complexes with phenol derivatives, acting as the proton acceptor. Complexation causes decoupling of the ν(C=O) vibration. | researchgate.net |

| Proton Acceptor Ability | Comparison with other bases | The ability of this compound to accept a proton is lower than that of monocarbonyl bases. | researchgate.net |

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. wikipedia.orglibretexts.org this compound's capacity for hydrogen bonding allows it to participate in such assemblies. researchgate.netacs.org Host-guest chemistry, a subset of supramolecular chemistry, describes complexes where a "host" molecule forms a cavity that binds a "guest" molecule or ion. wikipedia.org

Studies have shown that this compound can form hydrogen-bonded complexes with phenols, where the amide acts as the host and the phenol as the guest. acs.orgacs.org These interactions are a fundamental example of molecular recognition. Furthermore, related imide compounds are known to form cyclic dimers through hydrogen bonding, a simple form of supramolecular self-assembly. researchgate.net The study of substituent effects on intermolecular hydrogen bonding with related amides provides insight into how these non-covalent interactions can be tuned for specific recognition tasks in supramolecular systems. researchgate.net The ability of simple achiral acetamides to self-assemble into complex structures like helical water channels highlights the potential of amide-based molecules in creating functional nanomaterials through crystallization-driven processes. ibmmpeptide.com

This compound in Polymer Science

In polymer science, this compound is utilized both as a component in polymerization environments and as an additive to modify the properties of final polymer materials.

Amide-based polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are commonly used to dissolve polymers for membrane fabrication and other processes. mdpi.comraco.cat While this compound is not as common, its properties are relevant. For instance, in certain electrochemical polymerization reactions, this compound has been identified as a product formed in the solution, indicating its stability and potential role within the reaction medium. researchgate.net

The choice of solvent can significantly influence polymerization. For example, in the copolymerization of methyl methacrylate (B99206) (MMA) and acrylamide, mixed solvent systems including water and co-solvents like dimethylformamide are used to manage monomer solubility and reaction kinetics. researchgate.net Non-ionic deep eutectic solvents (ni-DESs) based on mixtures like acetamide (B32628) and N-methylacetamide have been successfully used as porogens in the synthesis of cross-linked copolymer monoliths, demonstrating their viability as alternatives to conventional organic solvents. rsc.org These findings suggest the potential utility of this compound as a component in similar advanced solvent systems for polymer synthesis.

This compound has been employed as a chemical agent to enhance the properties of polymers. A notable application is its use as a heat stabilizer for polyoxymethylene (POM). In a patented process, reacting POM with this compound at elevated temperatures significantly improves its thermal stability. google.com For example, when a mixture of polyoxymethylene and this compound was reacted at 170°C, the resulting polymer exhibited substantially improved resistance to thermal degradation compared to the untreated polymer. google.com This process exemplifies the integration of this compound into a polymer processing workflow to yield a material with enhanced performance characteristics.

This compound in Analytical Chemistry

In analytical chemistry, this compound serves as a subject of study for understanding reaction kinetics and as a reference compound. A detailed investigation into the hydrolysis of imides examined the reaction kinetics of this compound. psu.edu Such studies are crucial for understanding the stability and degradation pathways of amide- and imide-containing compounds. The enhanced rate of hydrolysis for imides compared to simple amides is attributed to the delocalization of the nitrogen lone pair over two carbonyl functions, which weakens the N-C bond. psu.edu

More recently, this compound has been included in computational chemistry frameworks. For example, it is part of datasets used to develop graph neural network models for the high-throughput screening and prediction of hydrolysis free energies under various pH conditions. acs.org Its inclusion in such databases underscores its role as a model compound for developing predictive tools in analytical and computational chemistry.

Chromatographic Applications and Method Development

This compound has been utilized in studies involving gas chromatography (GC) for the analysis of reaction products. In research on amide metathesis, this compound was used as a starting material. wiley-vch.de The resulting product ratios of these reactions were determined using GC analysis. The specific method involved a Shimadzu GC-17A gas chromatograph with a 15 m RTX-5 capillary column. wiley-vch.de The temperature program for the analysis began at 135°C for 2 minutes, followed by a ramp of 20°C per minute up to a final temperature of 205°C. wiley-vch.de

While detailed high-performance liquid chromatography (HPLC) methods specifically developed for the routine analysis of this compound are not extensively documented in the provided literature, the principles of method development rely on the physicochemical properties of the analyte. fishersci.es For instance, the study of hydrogen bond interactions between this compound and phenols provides insights into its proton acceptor ability, which is a critical factor for selecting appropriate mobile and stationary phases in liquid chromatography. lookchem.com The analysis of structurally similar compounds, such as N-methylacetamide, often employs reversed-phase (RP) HPLC with mobile phases containing acetonitrile (B52724) and water. sielc.com

Furthermore, in the context of analyzing related industrial solvents like N,N-Dimethylacetamide (DMAc), gas chromatography has been employed to detect and quantify impurities such as N-methylacetamide (NMA). rsc.org Such methods demonstrate the capability of chromatographic techniques to separate and quantify closely related amide compounds.

Spectroscopic Standards and Reference Materials

This compound is available as a certified reference material, specifically as a Pharmaceutical Secondary Standard. sigmaaldrich.com This designation implies that it is produced and certified under stringent quality control standards, making it suitable for use in pharmaceutical quality control and analytical method validation. sigmaaldrich.com Its availability as a certified standard ensures its identity, purity, and traceability for analytical purposes. sigmaaldrich.comsigmaaldrich.com

The compound is well-characterized spectroscopically, with reference data available through major chemical databases. The National Institute of Standards and Technology (NIST) provides reference mass spectra (electron ionization) and infrared (IR) spectra for this compound (listed as Acetamide, N-acetyl-N-methyl-). nist.gov The NIST WebBook contains its gas-phase IR spectrum, which is a critical resource for substance identification. nist.gov

Additionally, comprehensive spectral information is accessible through the PubChem database, which includes links to various spectra. nih.gov This includes 1D NMR and GC-MS data. sielc.com The availability of standardized spectral data from institutions like NIST is fundamental for its use as a reference material in spectroscopic analysis. nist.govnih.gov

Environmental and Biological Considerations in Advanced Research

Advanced Toxicological Research and Risk Assessment Methodologies

While comprehensive toxicological data for N-Methyldiacetamide is limited, advanced research methodologies can be employed to assess its potential risks. These methods move beyond traditional animal testing to incorporate in vitro and in silico approaches.

In Vitro Studies: Cell-based assays can be used to investigate the potential cytotoxicity, genotoxicity, and mechanisms of action of this compound. For instance, exposing specific cell lines (e.g., liver cells, kidney cells) to the compound can help identify target organs and cellular pathways affected. Studies on the structurally similar N,N-dimethylacetamide have shown potential for liver effects, and such in vitro systems could clarify if this compound poses similar risks.

In Silico Modeling: Computational toxicology, or in silico modeling, utilizes computer-based models to predict the toxicological properties of chemicals based on their structure. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity. These models rely on data from structurally similar compounds to make predictions for untested chemicals like this compound.

Risk Assessment: A modern risk assessment for this compound would integrate data from these various sources. This "weight of evidence" approach combines information on its physical and chemical properties, environmental fate, and predicted toxicological effects to characterize potential risks to human health and the environment. This approach is particularly valuable when data gaps exist, as is the case for this compound.

Biological Relevance and Biochemical Interactions

The structural features of this compound lend it to interesting biological and biochemical interactions, particularly in the context of its similarity to the peptide bonds that form the backbone of proteins.

Compounds that are structurally similar to this compound are found in various biological systems and can participate in the regulation of metabolites and biosynthetic pathways. The amide groups present in this compound are fundamental components of many biological molecules. While this compound itself is not a known natural metabolite, its structural motifs are prevalent in biochemistry. For example, the N-acetyl group is a common modification of proteins and other biomolecules, often influencing their function and stability. The study of how compounds like this compound interact with enzymes and other cellular components can provide insights into metabolic processes.

One of the most significant areas of advanced research for this compound is its structural analogy to the peptide bond. A peptide bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another. The backbone of a protein is a repeating sequence of these peptide bonds.

This compound can be viewed as a simple model for a segment of a protein backbone, specifically at a site of N-methylation. N-methylation of peptide bonds is a naturally occurring modification that can significantly alter the conformation and biological activity of peptides and proteins. By studying the conformational preferences and intermolecular interactions of this compound, researchers can gain a better understanding of how N-methylation influences protein structure and function. This knowledge is crucial for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but may have improved properties such as increased stability or oral bioavailability.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, enabling the prediction of molecular properties, reaction outcomes, and the design of new synthetic pathways. nih.govmit.edu While specific AI/ML studies focusing on N-Methyldiacetamide are not yet prevalent, its properties make it an interesting candidate for inclusion in large datasets used to train predictive models.

Future research could involve:

Solvent Property Prediction: this compound's solvent characteristics can be used as a data point in machine learning models that predict solubility, viscosity, and other solvent effects for a wide range of chemical reactions and processes.

Reaction Outcome Prediction: AI algorithms are being developed to predict the products and yields of chemical reactions. miragenews.com By including reactions where this compound is a reactant, solvent, or catalyst, the accuracy and predictive power of these models for amide chemistry can be enhanced.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. Data on this compound could contribute to the design of new solvents, reagents, or functional materials with tailored characteristics.

The development of comprehensive databases that include the physicochemical and reactivity data of compounds like this compound is crucial for the advancement of predictive chemistry.

This compound in Advanced Materials Science

The properties of this compound, such as its polarity, boiling point, and ability to dissolve various substances, suggest its potential utility in the field of advanced materials science. Research in this area could focus on its role in the synthesis and processing of novel materials.

Potential applications include:

Polymer Processing: Its solvent capabilities could be harnessed for the processing of high-performance polymers and polymer composites, potentially leading to materials with enhanced thermal stability and mechanical properties.

Nanomaterial Synthesis: this compound could serve as a solvent or stabilizing agent in the synthesis of nanoparticles and other nanomaterials, influencing their size, shape, and surface chemistry.

Functional Coatings and Films: Its inclusion in formulations for coatings and films could impart desirable properties such as improved adhesion, flexibility, and resistance to environmental degradation.

The following table summarizes key properties of this compound relevant to its potential applications in materials science:

| Property | Value | Relevance to Materials Science |

| Boiling Point | 204-206 °C | High thermal stability for processing at elevated temperatures. sigmaaldrich.com |

| Melting Point | 26-28 °C | Liquid over a wide temperature range, offering a broad processing window. sigmaaldrich.com |

| Density | 0.957 g/mL at 25 °C | A relatively low-density solvent. sigmaaldrich.com |

| Refractive Index | n20/D 1.433 | Can be relevant for optical applications of materials. sigmaaldrich.com |

Exploration of Novel Catalytic and Synthetic Applications

While amides are generally considered stable, their unique electronic and steric properties can be exploited in catalysis and organic synthesis. Future research is likely to explore new catalytic and synthetic roles for this compound.

Emerging research avenues include:

Precursor for N-Heterocyclic Carbenes (NHCs): The N-methyl amide functionality could potentially be a precursor for the synthesis of novel NHCs, which are powerful organocatalysts.

Ligand in Organometallic Chemistry: The carbonyl oxygen and the nitrogen atom in this compound can act as coordination sites for metal centers, making it a candidate for the development of new ligands for catalysis.

Directed C-H Activation: The amide group can act as a directing group in C-H activation reactions, a powerful tool in modern organic synthesis. Research could explore the utility of the N-methyldiacetyl group in directing selective functionalization of organic molecules.

Green Chemistry: The development of more sustainable methods for amide bond formation is a key area of research. nih.govrsc.org this compound could be studied in the context of greener synthetic routes, both in its synthesis and its application as a reagent or solvent.

Interdisciplinary Research with Biomedical and Environmental Sciences

The intersection of chemistry with biomedical and environmental sciences opens up new avenues for the application and study of this compound.

Biomedical Research: N-methylated peptides have shown interesting biological activities, including anti-parasitic properties. proquest.comnih.gov The N-methyl amide moiety is a key structural feature in many biologically active compounds. While this compound itself is a simple molecule, it can serve as a model compound for studying the conformational and electronic effects of N-methylation in more complex biological systems. Research into the biocompatibility and potential biological activity of this compound and its derivatives could be a fruitful area of investigation.

Environmental Sciences: The environmental fate and impact of amides are of growing interest. diplomatacomercial.com Future research will likely focus on the biodegradability and potential toxicity of this compound to better understand its environmental profile. Studies on its atmospheric chemistry, such as its potential to contribute to secondary aerosol formation, would also be of value. sigmaaldrich.com Understanding the complete life cycle of this compound is essential for its responsible use in industrial applications.

Q & A

Q. What analytical methods are recommended for determining the purity of N-Methyldiacetamide in experimental settings?

Gas chromatography (GC) coupled with mass spectrometry (MS) is the standard method for assessing purity. Key parameters include column selection (e.g., polar stationary phases for amide separation), injection volume optimization, and temperature programming to resolve co-eluting impurities. Calibration with certified reference materials ensures accuracy, while within-day and day-to-day precision tests (relative standard deviation <5%) validate reproducibility .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Conduct regular stability tests via GC-MS to monitor degradation products. For handling, use nitrile gloves and fume hoods to minimize dermal/airborne exposure. Spills should be contained using vacuum systems or damp brushes, followed by disposal per local hazardous waste regulations .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms molecular structure: methyl protons adjacent to the carbonyl group resonate at δ 2.8–3.1 ppm, while acetamide protons appear at δ 2.0–2.2 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., reaction enthalpies) for this compound across studies?

Perform meta-analysis to integrate datasets, accounting for variables like solvent polarity, temperature calibration, and instrumental sensitivity. For example, collision-induced dissociation thresholds measured via tandem MS can reconcile discrepancies in gas-phase ion energetics. Validate findings using computational methods (e.g., density functional theory) to model intramolecular interactions .

Q. What experimental design strategies minimize bias when studying this compound’s solvent effects in reaction mechanisms?

Use a factorial design to isolate variables (e.g., solvent dielectric constant, temperature). Include control systems (e.g., dimethylacetamide analogs) to differentiate solvent-specific effects. Employ blinded data analysis and interlaboratory comparisons to reduce systematic errors. Statistical tools like ANOVA (α=0.05) quantify significance of solvent–solute interactions .

Q. How can researchers optimize synthetic pathways for this compound derivatives with high enantiomeric purity?

Apply chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric acyl-transfer reactions. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps, while in-situ IR tracks intermediate formation. Scale-up requires continuous-flow reactors to maintain stereochemical integrity .

Methodological Guidance

Q. What quality control protocols ensure reproducibility in this compound-based pharmacological assays?

- Precision : Perform triplicate measurements with internal standards (e.g., deuterated analogs).

- Accuracy : Spike recovery tests (90–110% acceptable range) in biological matrices (e.g., plasma).

- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥3) in GC-MS.

- Cross-validation : Compare results with orthogonal methods (e.g., LC-UV vs. LC-MS) .

Q. How should literature reviews on this compound’s applications integrate heterogeneous data sources?

Conduct systematic reviews using PRISMA guidelines to screen databases (e.g., SciFinder, PubMed). Categorize findings by application (e.g., solvent, catalyst) and methodology (e.g., experimental vs. computational). Use meta-synthesis to identify trends, such as the compound’s role in stabilizing transition states in organocatalysis .

Data Presentation Standards

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

Non-linear regression (e.g., Hill equation) models IC₅₀/EC₅₀ values. Report 95% confidence intervals and use bootstrap resampling to assess parameter uncertainty. For multiplex assays (e.g., cytotoxicity + solubility), apply multivariate analysis (e.g., PCA) to reduce dimensionality .

Q. How should researchers address ethical considerations in animal studies using this compound?

Follow ARRIVE 2.0 guidelines for experimental rigor and transparency. Include negative controls (e.g., vehicle-only groups) and justify sample sizes via power analysis. Ethical review boards must approve protocols, emphasizing humane endpoints and alternatives to in vivo testing where feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.